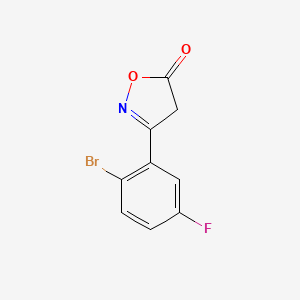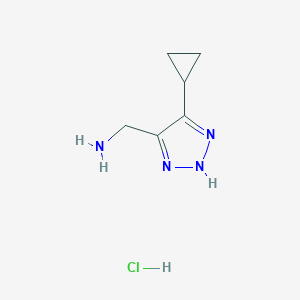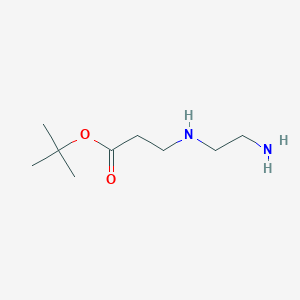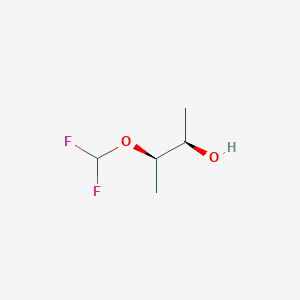![molecular formula C11H16ClF2N B13502008 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride is a chemical compound with the molecular formula C11H16ClF2N and a molecular weight of 235.7 g/mol . This compound is characterized by its unique spiro structure, which includes an ethynyl group and two fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the spiro compound: The initial step involves the formation of the spiro compound through a cyclization reaction.
Introduction of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, which typically involves the use of palladium catalysts and copper co-catalysts.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, leading to the formation of various substituted derivatives.
Addition: The ethynyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, Selectfluor, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride .
Scientific Research Applications
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride can be compared with other similar compounds, such as:
7,7-Difluorospiro[3.5]nonan-2-one: This compound lacks the ethynyl and amine groups, making it less reactive in certain chemical reactions.
2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-amine: This compound is similar but does not include the hydrochloride salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of the ethynyl group, fluorine atoms, and amine group, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H16ClF2N |
|---|---|
Molecular Weight |
235.70 g/mol |
IUPAC Name |
2-ethynyl-7,7-difluorospiro[3.5]nonan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-10(14)7-9(8-10)3-5-11(12,13)6-4-9;/h1H,3-8,14H2;1H |
InChI Key |
WNYOOUPTUPJGJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC2(C1)CCC(CC2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)




![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)



![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)


